

2-(Methylthio)pyridine-3-boronic acid CAS number information

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Compound of Interest

Compound Name: 2-(Methylthio)pyridine-3-boronic acid

Cat. No.: B1418044

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An In-Depth Technical Guide to **2-(Methylthio)pyridine-3-boronic acid**

Abstract

This technical guide provides a comprehensive overview of **2-(Methylthio)pyridine-3-boronic acid** (CAS No. 1072944-21-8), a versatile heterocyclic building block essential for modern organic synthesis and drug discovery. This document delves into the compound's physicochemical properties, safety and handling protocols, and its principal application in palladium-catalyzed cross-coupling reactions. A detailed, field-tested protocol for the Suzuki-Miyaura reaction is presented, complete with mechanistic insights and workflow visualizations to empower researchers in its effective utilization. The guide is intended for chemists, researchers, and drug development professionals seeking to leverage this reagent for the synthesis of complex molecules and novel chemical entities.

Core Compound Specifications

2-(Methylthio)pyridine-3-boronic acid is a specialized reagent valued for the strategic introduction of the 2-methylthiopyridinyl moiety. Its unique electronic and structural properties make it a valuable component in the synthesis of pharmacologically active compounds and advanced materials.

Property	Value	Source(s)
CAS Number	1072944-21-8	[1]
Molecular Formula	C ₆ H ₈ BNO ₂ S	[1]
Molecular Weight	169.01 g/mol	[1] [2]
Appearance	Off-white to white solid	[3]
Purity	Typically ≥95%	[2] [4]
Primary Application	Suzuki-Miyaura Cross-Coupling Reactions	[5] [6] [7]
Storage Conditions	Store at -20°C for long-term stability	[3] [4]

Synthesis and Mechanistic Rationale

The synthesis of pyridinylboronic acids, particularly those that are electron-deficient or prone to instability, requires carefully controlled strategies. The most prevalent method involves a halogen-metal exchange followed by borylation.[\[8\]](#)

Conceptual Synthesis Pathway:

- Starting Material: The synthesis typically begins with a halogenated precursor, such as 3-bromo-2-(methylthio)pyridine.
- Halogen-Metal Exchange: The bromopyridine is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures (e.g., -78°C). This process is significantly faster than competing side reactions, allowing for the regioselective formation of a highly reactive 3-lithiopyridine intermediate.[\[8\]](#)
- Borylation: The organolithium species is then quenched *in situ* with a boronic ester, such as triisopropyl borate. This electrophilic boron source rapidly traps the nucleophilic lithiated pyridine.
- Hydrolysis: The resulting boronate ester complex is carefully hydrolyzed under acidic conditions to yield the final **2-(Methylthio)pyridine-3-boronic acid**.

The presence of the methylthio group (-SMe) and the pyridine nitrogen atom influences the molecule's electronic character, impacting its reactivity in subsequent coupling reactions and its potential for coordination with biological targets in medicinal chemistry applications.

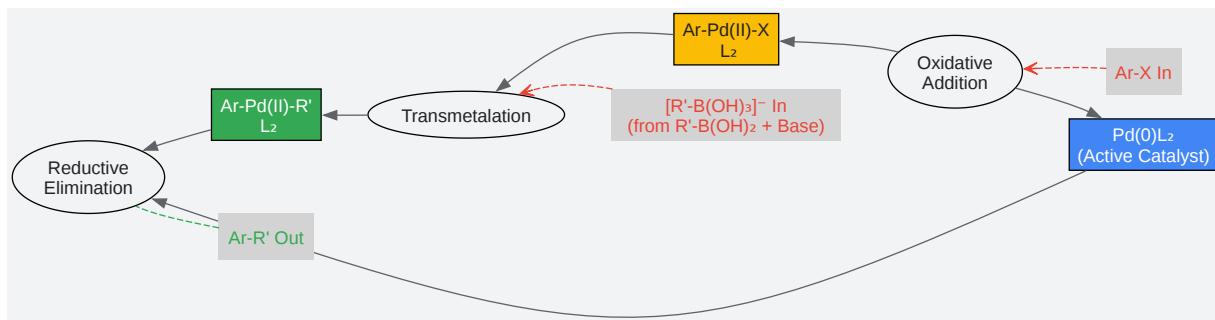
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, a cornerstone of modern synthetic chemistry.[\[5\]](#)[\[6\]](#)[\[9\]](#) **2-(Methylthio)pyridine-3-boronic acid** serves as an essential nucleophilic partner in this palladium-catalyzed cycle.

Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[\[6\]](#) [\[9\]](#)[\[10\]](#) The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) complex.
- Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (the 2-methylthiopyridinyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the coupling of **2-(Methylthio)pyridine-3-boronic acid** with a generic aryl bromide. Note: This protocol must be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Reagents & Equipment:

- **2-(Methylthio)pyridine-3-boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., Cesium Carbonate, Cs₂CO₃, 2.5 equivalents)
- Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1 v/v)
- Schlenk flask or pressure vessel

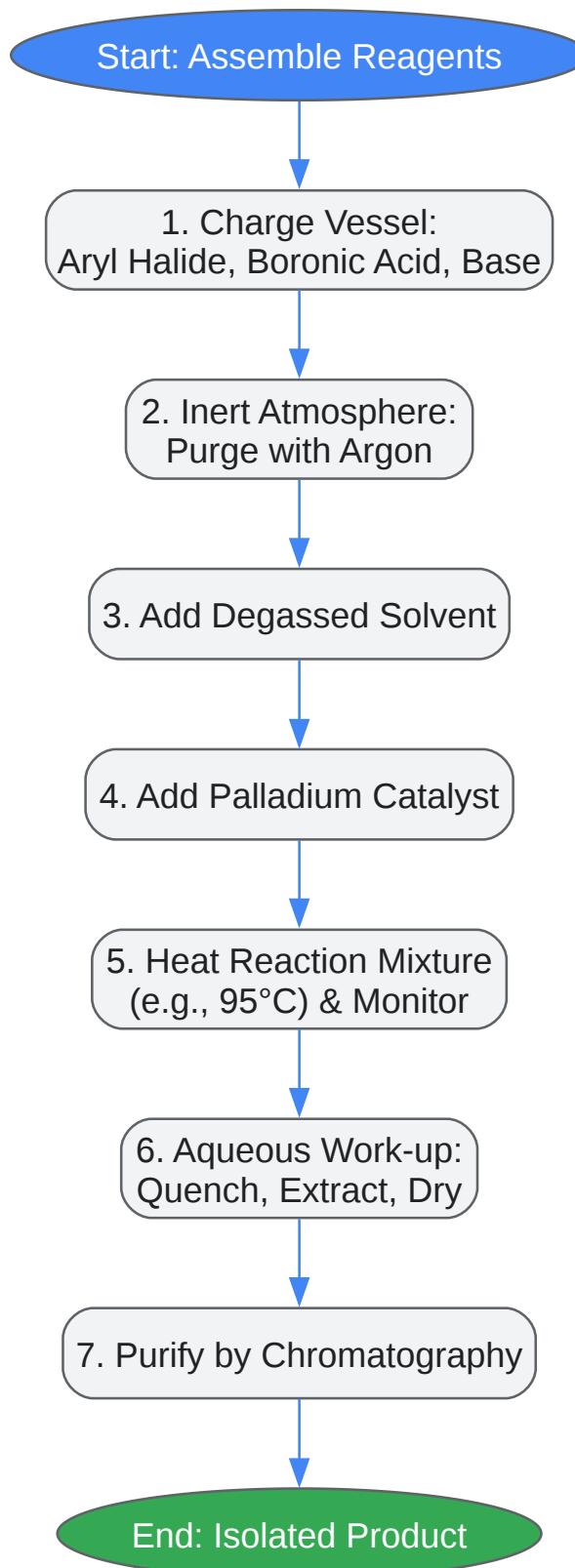
- Magnetic stirrer and heating mantle
- Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **2-(Methylthio)pyridine-3-boronic acid** (1.2 eq.), and cesium carbonate (2.5 eq.).
 - Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Cesium carbonate is a strong, yet non-nucleophilic, base effective at promoting transmetalation.
- Inerting the System: Seal the flask and purge with an inert gas (Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Solvent Addition: Under a positive pressure of Argon, add the anhydrous dioxane/water solvent mixture via syringe. The mixture should be sparged with Argon for an additional 10 minutes to ensure it is deoxygenated.
 - Causality: The presence of water can accelerate the transmetalation step and help solubilize the base. Dioxane is an excellent solvent for the organic reagents and the palladium complex.
- Catalyst Addition: Briefly remove the septum and add the palladium catalyst to the stirring mixture. Immediately reseal the flask and purge with Argon for another 5 minutes.
 - Causality: The catalyst is added last to minimize its exposure to air.
- Reaction Execution: Heat the sealed reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
- Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram



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Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Relevance in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry.[\[11\]](#) The boron atom's ability to form reversible covalent bonds with serine hydrolases has led to the development of potent enzyme inhibitors, most notably the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[\[12\]](#)

Heterocyclic scaffolds, like the one provided by **2-(Methylthio)pyridine-3-boronic acid**, are of paramount importance in drug design. They introduce specific structural and electronic features that can:

- Engage in Key Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor.
- Modulate Physicochemical Properties: The overall structure influences solubility, lipophilicity, and metabolic stability.
- Serve as a Versatile Synthetic Handle: The boronic acid function allows for late-stage functionalization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[\[13\]](#)

Safety, Handling, and Storage

As with all laboratory chemicals, **2-(Methylthio)pyridine-3-boronic acid** must be handled with appropriate care. The following information is a summary of known hazards for this class of compounds.

Hazard Category	GHS Information	Handling & First Aid Measures
Skin Contact	H315: Causes skin irritation.[2][14][15]	Wear nitrile gloves. In case of contact, immediately wash skin with copious amounts of soap and water.[16][17]
Eye Contact	H319: Causes serious eye irritation.[2][14][15]	Wear safety glasses or goggles. In case of contact, flush eyes with water for at least 15 minutes and seek medical attention.[16][17]
Inhalation	H335: May cause respiratory irritation.[2][14][15]	Handle in a well-ventilated fume hood. Avoid breathing dust. If inhaled, move to fresh air.[17][18]
General Handling	-	Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][18]
Storage	-	Keep container tightly closed in a dry, well-ventilated place. For long-term storage, refrigeration at -20°C is recommended.[3][4][16]

Conclusion

2-(Methylthio)pyridine-3-boronic acid is a high-value synthetic intermediate with significant utility in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity, coupled with the desirable properties of the resulting 2-methylthiopyridinyl moiety, makes it an indispensable tool for researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. Proper understanding of its handling, reaction mechanisms, and application protocols is key to unlocking its full synthetic potential.

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